

The Discovery of Glucose 6-Phosphate: A Technical Retrospective

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Compound of Interest

Compound Name: Glucose 6-phosphate

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A pivotal moment in the history of biochemistry, the discovery of **glucose 6-phosphate** (G6P) and its immediate precursor, glucose 1-phosphate (G1P), fundamentally reshaped our understanding of carbohydrate metabolism. This guide delves into the seminal experiments that led to the identification of these key intermediates, providing a technical overview for researchers, scientists, and drug development professionals. The work of Nobel laureates Carl and Gerty Cori stands at the forefront of this discovery, which laid the groundwork for elucidating the intricate pathways of glycolysis and glycogenolysis.

Introduction: Setting the Stage

In the early 20th century, the mechanisms by which cells utilized and stored glucose were largely a black box. It was known that glycogen served as a storage form of glucose in muscle and liver, but the process of its breakdown (glycogenolysis) and subsequent entry into energy-producing pathways was unclear. The prevailing theory involved a simple hydrolysis of glycogen to glucose. However, the work of Carl and Gerty Cori in the 1930s would reveal a more complex and elegant phosphorolytic pathway, with phosphorylated glucose esters as the central players.

The Key Discovery: Glucose 1-Phosphate, the "Cori Ester"

The journey to understanding **glucose 6-phosphate** began with the identification of its isomer, glucose 1-phosphate. In a landmark series of experiments, the Coris demonstrated that the

breakdown of glycogen in muscle tissue did not directly yield free glucose. Instead, inorganic phosphate was consumed, and a new hexosemonophosphate was formed.^{[1][2]} This compound, which they isolated and identified in 1936, was glucose 1-phosphate, often referred to as the "Cori ester".^{[2][3]}

Experimental Protocol: Isolation of Glucose 1-Phosphate from Frog Muscle

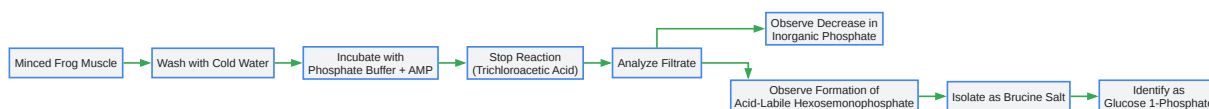
The Coris' experiments primarily utilized minced and washed frog muscle, a preparation that retained the necessary enzymes for glycogenolysis but was depleted of many interfering soluble components.^[1]

Objective: To demonstrate the formation of a hexosemonophosphate from glycogen and inorganic phosphate in a muscle preparation.

Methodology:

- **Tissue Preparation:** Hind leg muscles from frogs were minced and washed extensively with cold, distilled water to remove soluble intermediates like ATP and existing sugar phosphates.^[1]
- **Incubation:** The washed muscle tissue was suspended in a phosphate buffer (pH 7.3) and incubated at a controlled temperature (e.g., 30°C). Adenylic acid (AMP) was added as a crucial activator for the phosphorylase enzyme.
- **Reaction Termination and Extraction:** The reaction was stopped by the addition of trichloroacetic acid, which denatured the enzymes and precipitated proteins. The mixture was then filtered.
- **Analysis of Intermediates:** The filtrate was analyzed for changes in inorganic phosphate and the formation of hexosemonophosphate. A key analytical distinction was the acid lability of the newly formed ester. Glucose 1-phosphate is readily hydrolyzed in acidic conditions, releasing inorganic phosphate, whereas **glucose 6-phosphate** is relatively acid-stable.
- **Isolation:** For isolation of the new ester, a large-scale incubation was performed. The ester was precipitated as a barium salt and then converted to a crystalline brucine salt for definitive identification.^[1]

Logical Workflow for the Discovery of Glucose 1-Phosphate

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Caption: Workflow of the key experimental steps leading to the isolation and identification of glucose 1-phosphate.

Quantitative Data from Early Experiments

The Coris' publications provided quantitative evidence for the formation of the new phosphate ester. The data below is representative of their findings, demonstrating the stoichiometry of the reaction.

Component Change (mg per 100g muscle)	Experiment 1	Experiment 2
Glycogen Disappearance	-154	-128
Inorganic Phosphate Disappearance	-52	-44
Hexosemonophosphate Formation (as glucose)	+201	+168
Calculated Molar Ratio (Hexosemonophosphate:Inorganic Phosphate)	1.02	1.04

Table 1: Representative quantitative data from Cori and Cori (1936) demonstrating the relationship between glycogen breakdown, inorganic phosphate consumption, and

hexosemonophosphate formation in minced frog muscle. The molar ratio close to 1:1 supported a phosphorolytic, not hydrolytic, cleavage of glycogen.

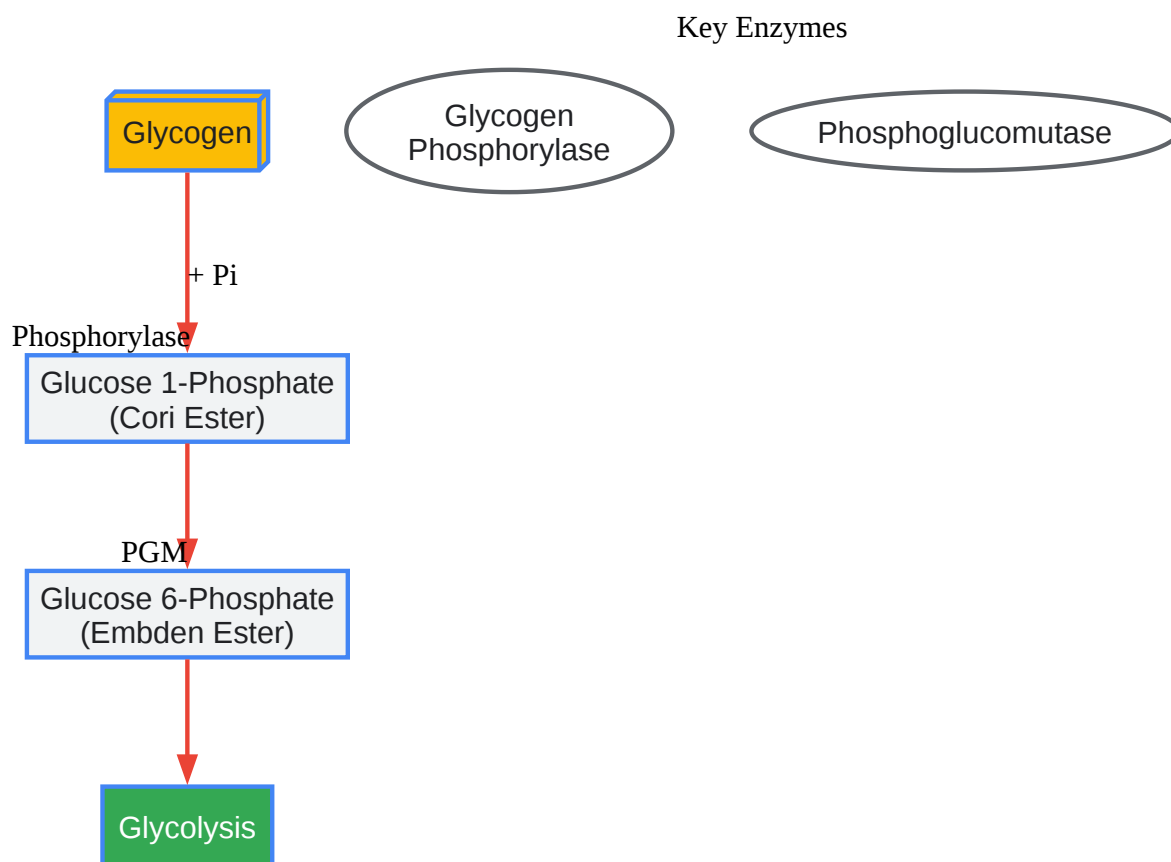
The Crucial Conversion: From Glucose 1-Phosphate to Glucose 6-Phosphate

Having identified glucose 1-phosphate as the product of glycogen phosphorolysis, the next critical step was to determine its metabolic fate. The Coris and their collaborator, Sidney Colowick, observed that when G1P was added to muscle or yeast extracts, it was rapidly converted into the well-known, acid-stable Embden ester, which was **glucose 6-phosphate**.^[3]^[4] This established the enzymatic link between glycogen stores and the glycolytic pathway.

Discovery of Phosphoglucomutase

This conversion reaction was shown to be catalyzed by a previously unknown enzyme, which they named phosphoglucomutase.^[2]^[4]^[5] This enzyme facilitates the transfer of the phosphate group from the 1-carbon to the 6-carbon of the glucose molecule.

Signaling Pathway: Glycogenolysis to Glycolysis Entry



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Caption: The enzymatic steps from glycogen to **glucose 6-phosphate**, linking glycogenolysis to glycolysis.

Experimental Protocol: Demonstrating the Activity of Phosphoglucomutase

Objective: To demonstrate the conversion of glucose 1-phosphate to **glucose 6-phosphate** in tissue extracts.

Methodology:

- **Preparation of Extract:** A cell-free extract was prepared from rabbit muscle or yeast by grinding with sand and extracting with water, followed by dialysis to remove small molecules.
- **Incubation:** The dialyzed extract was incubated with a known amount of purified glucose 1-phosphate at a controlled pH and temperature. Magnesium ions were identified as an important cofactor for the reaction.
- **Analysis:** Samples were taken at various time points. The reaction was stopped with acid. The amounts of acid-labile phosphate (representing G1P) and acid-stable hexosemonophosphate (representing G6P) were determined. The disappearance of G1P corresponded with the appearance of G6P.

Analytical Methods of the Era

The ability to differentiate and quantify G1P and G6P was crucial to these discoveries. The primary methods available in the 1930s relied on the differential stability of the phosphate esters to acid hydrolysis.

- **Total Hexosemonophosphate:** Determined by measuring the increase in reducing sugar after enzymatic hydrolysis of the phosphate group.
- **Inorganic Phosphate:** Measured using colorimetric methods, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.
- **Glucose 1-Phosphate:** Quantified by measuring the amount of inorganic phosphate liberated after mild acid hydrolysis (e.g., in 1 N H_2SO_4 at 100°C for a few minutes), which cleaves G1P but leaves G6P largely intact.
- **Glucose 6-Phosphate:** Calculated by the difference between the total hexosemonophosphate and the amount determined to be G1P.

Conclusion and Significance

The discovery of glucose 1-phosphate and the subsequent elucidation of its conversion to **glucose 6-phosphate** by phosphoglucomutase were monumental achievements in biochemistry. These findings by the Coris and their colleagues overturned the long-held belief of simple hydrolysis and revealed the elegant mechanism of phosphorolysis for mobilizing

glycogen reserves. This work not only defined the entry point of stored carbohydrate into the glycolytic pathway but also introduced the concept of reversible enzymatic reactions in metabolic regulation. The identification of G6P as the direct product of this two-step process solidified its central role as a metabolic hub, connecting glycogenolysis, glycolysis, and the pentose phosphate pathway. This foundational knowledge remains at the core of our understanding of cellular energy metabolism and has profound implications for metabolic diseases, including diabetes and glycogen storage diseases.

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